molecular formula C10H13NO2 B1462949 3-(3-Amino-4-methylphenyl)propanoic acid CAS No. 827601-54-7

3-(3-Amino-4-methylphenyl)propanoic acid

Cat. No. B1462949
M. Wt: 179.22 g/mol
InChI Key: QRYFHUKLDWGOPW-UHFFFAOYSA-N
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Description

“3-(3-Amino-4-methylphenyl)propanoic acid” is a chemical compound with the CAS Number 827601-54-7 . It has a linear formula of C10H13NO2 and a molecular weight of 179.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) . This indicates that the compound contains a 3-amino-4-methylphenyl group attached to a propanoic acid group .

The melting point of a similar compound, “3-Amino-3-(4-methoxyphenyl)propionic acid”, is 230 °C (dec.) (lit.) , which might give an indication of the physical properties of “3-(3-Amino-4-methylphenyl)propanoic acid”.

Scientific Research Applications

Enantioseparation by Countercurrent Chromatography

Research by Yang Jin et al. (2020) explored the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, highlighting the significant role of hydroxypropyl-β-cyclodextrin as a chiral selector. Although not directly focusing on "3-(3-Amino-4-methylphenyl)propanoic acid," this study provides insights into enantioseparation techniques relevant for similar compounds (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).

Asymmetric Biocatalysis

A study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by Yi Li et al. (2013) utilized Methylobacterium oryzae for the production of S-dapoxetine, highlighting the potential of microbial strains in the synthesis of pharmaceutical intermediates (Yi Li, Wen-feng Wang, Yu Huang, Q. Zou, & Guojun Zheng, 2013).

Modification of Hydrogels

Research by H. M. Aly and H. L. A. El-Mohdy (2015) on the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, explored enhancements in thermal stability and biological activities for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Hydrogen Bonding and Polymorphism

A study on amino alcohol salts with quinaldinate, including compounds similar to "3-(3-Amino-4-methylphenyl)propanoic acid," was conducted by Nina Podjed and B. Modec (2022), providing insights into hydrogen bonding and polymorphism relevant to pharmaceutical compound design (Nina Podjed & B. Modec, 2022).

properties

IUPAC Name

3-(3-amino-4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYFHUKLDWGOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-4-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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